Ethyl 2-[(2-acetamido-3-phenylpropanoyl)amino]-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate
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Overview
Description
Ethyl 2-[(2-acetamido-3-phenylpropanoyl)amino]-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate is a complex organic compound with a molecular formula of C26H33Cl2N3O4 and a molecular weight of 522.46 g/mol This compound is characterized by its intricate structure, which includes acetamido, phenylpropanoyl, and bis(2-chloroethyl)amino groups
Preparation Methods
The synthesis of Ethyl 2-[(2-acetamido-3-phenylpropanoyl)amino]-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the acetamido intermediate: This step involves the reaction of acetic anhydride with an appropriate amine to form the acetamido group.
Introduction of the phenylpropanoyl group: This step involves the reaction of the acetamido intermediate with a phenylpropanoyl chloride in the presence of a base such as pyridine.
Formation of the bis(2-chloroethyl)amino group: This step involves the reaction of the phenylpropanoyl intermediate with bis(2-chloroethyl)amine in the presence of a suitable catalyst.
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Ethyl 2-[(2-acetamido-3-phenylpropanoyl)amino]-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-[(2-acetamido-3-phenylpropanoyl)amino]-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of Ethyl 2-[(2-acetamido-3-phenylpropanoyl)amino]-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate involves its interaction with specific molecular targets and pathways. The bis(2-chloroethyl)amino group is known to form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. This compound may also interact with DNA, leading to the formation of cross-links and inhibition of DNA replication and transcription .
Comparison with Similar Compounds
Ethyl 2-[(2-acetamido-3-phenylpropanoyl)amino]-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate can be compared with other similar compounds, such as:
Ethyl 3-[(3-amino-4-methylamino)benzoyl]propanoate: This compound has a similar structure but lacks the bis(2-chloroethyl)amino group, leading to different chemical and biological properties.
Ethyl 2-[(2-acetamido-3-phenylpropanoyl)amino]-4-methyl-pentanoate: This compound has a similar acetamido and phenylpropanoyl structure but differs in the substitution pattern on the propanoate group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.
Properties
CAS No. |
13555-25-4 |
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Molecular Formula |
C26H33Cl2N3O4 |
Molecular Weight |
522.5 g/mol |
IUPAC Name |
ethyl 2-[(2-acetamido-3-phenylpropanoyl)amino]-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate |
InChI |
InChI=1S/C26H33Cl2N3O4/c1-3-35-26(34)24(18-21-9-11-22(12-10-21)31(15-13-27)16-14-28)30-25(33)23(29-19(2)32)17-20-7-5-4-6-8-20/h4-12,23-24H,3,13-18H2,1-2H3,(H,29,32)(H,30,33) |
InChI Key |
DGOPINOGGYUGAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)NC(=O)C(CC2=CC=CC=C2)NC(=O)C |
Origin of Product |
United States |
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